molecular formula C12H13Cl2NO B1355606 4-[(3,4-Dichlorophenyl)carbonyl]piperidine

4-[(3,4-Dichlorophenyl)carbonyl]piperidine

Cat. No.: B1355606
M. Wt: 258.14 g/mol
InChI Key: PGMYDXDDUCRREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Dichlorophenyl)carbonyl]piperidine: is an organic compound that belongs to the class of phenylpiperidines. This compound consists of a piperidine ring bound to a phenyl group substituted with two chlorine atoms at the 3 and 4 positions. It is a significant compound in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Dichlorophenyl)carbonyl]piperidine typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-[(3,4-Dichlorophenyl)carbonyl]piperidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-[(3,4-Dichlorophenyl)carbonyl]piperidine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)carbonyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems in the brain, which could explain its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

  • (3,4-Dichlorophenyl)(piperidin-4-yl)methanol
  • (3,4-Dichlorophenyl)(piperidin-4-yl)amine
  • (3,4-Dichlorophenyl)(piperidin-4-yl)acetate

Comparison:

  • 4-[(3,4-Dichlorophenyl)carbonyl]piperidine is unique due to the presence of a ketone group, which imparts different chemical reactivity compared to its alcohol, amine, and ester analogs.
  • The ketone group makes it more susceptible to nucleophilic addition reactions, whereas the alcohol and amine analogs are more prone to oxidation.
  • The ester analog, on the other hand, can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

(3,4-dichlorophenyl)-piperidin-4-ylmethanone

InChI

InChI=1S/C12H13Cl2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2

InChI Key

PGMYDXDDUCRREF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a room temperature solution of 4-(3,4-dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester (3.8 g, 10.6 mmol) in methylene chloride (100 mL) was added trifluoroacetic acid (25 mL) and the solution was stirred for 1 h. After removing the organics, ethyl acetate (200 mL) was added and the resulting solution was basified with 1N aqueous sodium hydroxide solution. The ethyl acetate layer was separated, dried with magnesium sulfate and concentrated to give 4-(3,4-dichlorobenzoyl)piperidine (2.73 g) as a white solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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